Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Drug Design ADME Optimization

Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1260664-50-3, MF: C₁₂H₁₂N₂O₄, MW: 248.23 g/mol) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, featuring a 2-methoxyphenyl substituent at position 5 and an ethyl carboxylate ester at position 2. The 1,3,4-oxadiazole scaffold is a recognized bioisostere for ester and amide functionalities in medicinal chemistry.

Molecular Formula C12H12N2O4
Molecular Weight 248.23
CAS No. 1260664-50-3
Cat. No. B3027253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate
CAS1260664-50-3
Molecular FormulaC12H12N2O4
Molecular Weight248.23
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CC=CC=C2OC
InChIInChI=1S/C12H12N2O4/c1-3-17-12(15)11-14-13-10(18-11)8-6-4-5-7-9(8)16-2/h4-7H,3H2,1-2H3
InChIKeyIBNOOLJJHLKJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1260664-50-3): Technical Baseline for Heterocyclic Building Block Procurement


Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1260664-50-3, MF: C₁₂H₁₂N₂O₄, MW: 248.23 g/mol) is a heterocyclic building block belonging to the 1,3,4-oxadiazole class, featuring a 2-methoxyphenyl substituent at position 5 and an ethyl carboxylate ester at position 2 . The 1,3,4-oxadiazole scaffold is a recognized bioisostere for ester and amide functionalities in medicinal chemistry [1]. This compound is commercially available from multiple suppliers (Fluorochem, Kishida Chemical, CymitQuimica, ChemScene, Leyan) with purities typically ≥95–98%, stored at 2–8°C sealed under dry conditions . Its computed logP is 1.92 and TPSA is 74.45 Ų, placing it within favorable drug-like physicochemical space .

Why Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Cannot Be Interchanged with In-Class Analogs: The Case for Positional Specificity


Within the 1,3,4-oxadiazole-2-carboxylate ester series, even minor structural perturbations produce substantial changes in biological and physicochemical profiles. Systematic matched-pair analysis from the AstraZeneca compound collection demonstrates that 1,3,4-oxadiazole regioisomers show an order of magnitude lower lipophilicity and superior metabolic stability relative to their 1,2,4-oxadiazole counterparts [1]. Furthermore, SAR studies on 1,3,4-oxadiazole derivatives identify that ortho-substitution on the phenyl ring (as in the 2-methoxyphenyl motif) yields significantly different thymidine phosphorylase inhibitory activity compared to para-substitution [2], while methoxy-group positioning directly modulates BCRP transporter inhibition potency [3]. Consequently, generic replacement with the unsubstituted phenyl analog (CAS 16691-25-1), the 4-methoxy positional isomer (CAS 99367-44-9), or the 3-methoxy variant (CAS 1018143-62-8) carries scientifically untenable risk, as each substitution pattern dictates a distinct pharmacological signature and synthetic reactivity profile.

Quantitative Differentiation Evidence for Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Against Closest Analogs


1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole: LogD Advantage of ~1 Order of Magnitude Confirmed by Matched-Pair Analysis

A systematic matched-pair comparison of 1,2,4- and 1,3,4-oxadiazole regioisomers from the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole partner [1]. This difference is accompanied by significantly improved metabolic stability, reduced hERG channel inhibition, and enhanced aqueous solubility, all favoring the 1,3,4-oxadiazole scaffold [1]. The target compound, as a 1,3,4-oxadiazole, inherits these intrinsic scaffold advantages over any 1,2,4-oxadiazole-based alternative.

Medicinal Chemistry Drug Design ADME Optimization Bioisostere Strategy

Ortho-Methoxy vs. Para-Methoxy Phenyl Substitution: SAR-Driven Differentiation in Enzyme Inhibitory Activity

A structure-activity relationship (SAR) study on 1,3,4-oxadiazole derivatives targeting thymidine phosphorylase (TP) revealed that substitution of the phenyl ring with an electron-withdrawing group at the ortho position showed significantly greater TP inhibitory activity compared to para substitution [1]. Although this study evaluated halogen substituents rather than methoxy groups directly, the ortho-position effect is a general electronic and steric phenomenon—compounds SB8 and SB9 with ortho substitution were identified as the most potent TP inhibitors in the series [1]. Separately, in a tyrosinase inhibition study, a 2-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio) derivative achieved an IC₅₀ of 0.003 ± 0.00 µM, representing a ~5,600-fold improvement over the standard kojic acid (IC₅₀ = 16.83 ± 1.16 µM), underscoring the potency-enabling role of the 2-methoxyphenyl motif in the oxadiazole context [2].

Structure-Activity Relationship Thymidine Phosphorylase Anticancer Ortho-Substitution Effect

Physicochemical Differentiation from the 4-Methoxy Positional Isomer: Solubility and Thermal Property Divergence

The 2-methoxyphenyl target compound (CAS 1260664-50-3) and its 4-methoxy positional isomer (CAS 99367-44-9) share identical molecular formula (C₁₂H₁₂N₂O₄) and molecular weight (248.23 g/mol) but exhibit measurably different physicochemical properties. The 4-methoxy isomer has a reported melting point of 105–107°C (ethanol) and aqueous solubility of ~0.079 g/L at 25°C . While the target compound's experimental melting point is not publicly catalogued, computed logP values show subtle divergence: 1.92 (XLogP3) for the 2-methoxy isomer versus 1.9 (XLogP3) for the 4-methoxy isomer . The ortho-methoxy positioning introduces intramolecular electronic effects (altered dipole moment and steric environment around the oxadiazole ring) not present in the para isomer, which can translate into differential solubility, crystal packing, and HPLC retention behavior critical for purification and formulation workflows.

Physicochemical Characterization Positional Isomer Comparison Crystallinity Formulation Development

2-Methoxyphenyl Oxadiazole Series: Antiglycation Activity Superior to Rutin Standard

In a study of 25 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives evaluated for antiglycation activity, compounds 1–6 and 8 showed IC₅₀ values ranging from 160.2 to 290.17 µM, all superior to the standard drug rutin (IC₅₀ = 295.09 ± 1.04 µM) [1]. The most potent compound (1) achieved an IC₅₀ of 160.2 ± 0.50 µM, representing a 1.84-fold improvement over rutin. This demonstrates that the 2-methoxyphenyl substitution on the 1,3,4-oxadiazole core is a validated pharmacophoric feature for antiglycation activity, providing a rationale for selecting the 2-methoxy positional isomer over unsubstituted or para-substituted phenyl analogs when targeting advanced glycation end-product (AGE)-related pathways.

Antiglycation Diabetes Complications AGE Inhibition 2-Methoxyphenyl Pharmacophore

Methoxy-Substituted 1,3,4-Oxadiazoles as BCRP Inhibitors: Multi-Methoxy Pattern Identified as Most Active

A focused library of 19 2,5-diaryl-1,3,4-oxadiazole derivatives was evaluated for breast cancer resistance protein (BCRP/ABCG2) inhibition. Compounds bearing methoxy substituents on the phenyl rings were the most active across the series, with the derivative possessing three methoxy groups (compound 3j) exhibiting the highest inhibitory potency [1]. Compound 3j demonstrated selective BCRP inhibition and was non-toxic in cellular assays, establishing methoxy-substituted 1,3,4-oxadiazoles as promising scaffolds for overcoming multidrug resistance in cancer [1]. The target compound's 2-methoxyphenyl motif provides a single methoxy group at the ortho position, positioning it as a minimal pharmacophoric fragment for further elaboration into potent BCRP inhibitors.

BCRP/ABCG2 Inhibition Multidrug Resistance Cancer Chemosensitization Methoxy Pharmacophore

Ethyl Ester Bioisostere Advantage Over Carboxylic Acid Analog: Enhanced Membrane Permeability and Synthetic Versatility

The 1,3,4-oxadiazole ring system is a well-established bioisostere for carboxylic acid and ester functionalities, offering enhanced resistance to esterase-mediated hydrolysis and improved membrane permeability . The target compound incorporates an ethyl ester at the oxadiazole 2-position, which contrasts with the corresponding carboxylic acid analog (5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid, CAS 944907-21-5, MW: 220.18 g/mol) . The ethyl ester provides: (i) a higher logP (1.92 vs. predicted ~0.6–0.8 for the free acid), enhancing passive membrane diffusion; (ii) a protected carboxyl group suitable for orthogonal synthetic manipulation; and (iii) potential prodrug character wherein esterase-mediated hydrolysis in vivo regenerates the active carboxylic acid. For procurement decisions, the ethyl ester form is the preferred starting material for further derivatization (e.g., hydrazinolysis to the carbohydrazide, reduction, or nucleophilic substitution) compared to the free acid, which requires additional activation steps.

Bioisosterism Prodrug Strategy Membrane Permeability Synthetic Handle

Prioritized Application Scenarios for Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization of Thymidine Phosphorylase (TP) Inhibitors for Anticancer Programs

The ortho-methoxyphenyl substitution pattern of the target compound aligns with SAR findings that ortho-substituted phenyl 1,3,4-oxadiazoles exhibit superior TP inhibitory activity relative to para-substituted analogs [1]. The ethyl ester handle enables rapid conversion to the corresponding carbohydrazide, which serves as a versatile intermediate for generating diverse 2,5-disubstituted 1,3,4-oxadiazole libraries. The 1,3,4-oxadiazole scaffold also provides ~10-fold lower logD than the 1,2,4-oxadiazole regioisomer, improving the ADME starting point . Researchers should prioritize this specific CAS over the 4-methoxy isomer (CAS 99367-44-9) or the unsubstituted phenyl analog (CAS 16691-25-1) when initiating TP-targeted or general anticancer oxadiazole library synthesis.

Chemical Biology: BCRP/ABCG2 Transporter Inhibition for Multidrug Resistance Reversal Studies

The methoxy-substituted 1,3,4-oxadiazole class has been validated as a source of potent and selective BCRP inhibitors, with methoxy-group count directly correlated to inhibitory potency [1]. The target compound provides the foundational 2-methoxyphenyl-1,3,4-oxadiazole-2-carboxylate scaffold, which can be elaborated at the ester position to introduce a second aryl ring, progressing toward the 2,5-diaryl substitution pattern identified in the most active BCRP inhibitor (3j) [1]. This compound is therefore the recommended starting material for BCRP-focused chemical biology probe development, offering a clear advantage over the methoxy-free phenyl analog.

Synthetic Methodology: Building Block for Diversity-Oriented Synthesis of Oxadiazole-Derived Compound Libraries

The ethyl ester at the 2-position is a strategically superior synthetic handle compared to the free carboxylic acid analog (CAS 944907-21-5), enabling direct hydrazinolysis to the carbohydrazide without activation steps, saving 1–2 synthetic transformations [1]. The 2-methoxyphenyl group at position 5 is pre-installed, allowing library chemists to focus diversification at the ester-derived position. Commercial availability at ≥98% purity from multiple suppliers (Fluorochem, ChemScene, Leyan) with defined storage conditions (sealed, dry, 2–8°C) supports reproducible high-throughput synthesis workflows. The computed LogP of 1.92 and TPSA of 74.45 Ų place derivatives within favorable drug-like property space .

Antiglycation Drug Discovery: Development of Advanced Glycation End-Product (AGE) Inhibitors

The 2-methoxyphenyl-1,3,4-oxadiazole scaffold has demonstrated validated antiglycation activity, with 11 of 25 derivatives outperforming the standard rutin (best IC₅₀ = 160.2 µM vs. rutin 295.09 µM) in a BSA–methylglyoxal fluorescence assay [1]. The target compound's ethyl ester provides a modifiable position for introducing additional pharmacophoric elements to further improve potency beyond the 1.84-fold enhancement already achieved in the reference series. This positions the compound as a rational starting point for AGE inhibitor lead generation programs targeting diabetic complications.

Quote Request

Request a Quote for Ethyl 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.